2-Mercaptoethanol-d6
Overview
Description
2-Mercaptoethanol-d6: is a deuterated form of 2-mercaptoethanol, a thiol compound with the molecular formula C2H5OD . It is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2-Mercaptoethanol-d6 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play crucial roles in various biochemical processes, including enzymatic reactions and protein structure maintenance.
Mode of Action
This compound interacts with its targets primarily through the reduction of disulfide bonds. This interaction results in the disruption of protein structures, particularly those that rely on disulfide bonds for their stability .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B . It also plays a role in the DNA damage response (DDR) signaling pathway, particularly in enhancing the phosphorylation of ataxia telangiectasia mutated (ATM) and ATM-mediated effector kinases .
Pharmacokinetics
It is known that the compound has a boiling point of 157 °c (dec) (lit) and a density of 1204 g/mL at 25 °C
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to protect against DNA double-strand breaks after kidney ischemia and reperfusion injury through GPX4 upregulation . It also enhances the proliferation and survival of mesenchymal stem cells (MSCs) at higher passage numbers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect its ability to reduce disulfide bonds . Additionally, the pH and temperature of the environment may also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Mercaptoethanol-d6 plays a crucial role in biochemical reactions, primarily due to its reducing properties. It interacts with various enzymes, proteins, and other biomolecules by breaking disulfide bonds, which are essential for maintaining the structural integrity of many proteins. For instance, this compound can reduce disulfide bonds in enzymes like ribonuclease, leading to the denaturation of the enzyme and loss of its activity . This interaction is vital for studying protein folding and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells at higher passage numbers . In lymphocyte cultures, this compound enhances cell viability, antibody formation, and blast transformation . Additionally, it influences cell signaling pathways by maintaining cellular cysteine and glutathione levels, which are crucial for redox balance and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reducing disulfide bonds in proteins, leading to the disruption of their tertiary and quaternary structures . This reduction is achieved through the formation of mixed disulfides with cysteine residues, which are then taken up by cells and reduced back to cysteine and this compound . This cyclic action allows cells to utilize cystine constantly, maintaining cellular redox balance and promoting cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its reducing activity can decrease due to oxidation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote growth. At high doses, this compound can be toxic, leading to adverse effects such as decreased oxygen consumption, lymphopenia, and neutrophilia . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a reducing agent. It interacts with enzymes like glutathione reductase, which helps maintain the reduced state of glutathione in cells . This interaction is crucial for protecting cells from oxidative stress and maintaining redox homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its reducing effects on cytoplasmic proteins . It can also be found in other subcellular compartments, depending on the presence of specific targeting signals or post-translational modifications that direct its localization. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptoethanol-d6 can be synthesized through the deuterium exchange reaction of 2-mercaptoethanol with heavy water (D2O). The reaction typically involves heating the mixture under reflux conditions to ensure complete exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the exchange efficiency.
Chemical Reactions Analysis
2-Mercaptoethanol-d6 undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to form disulfides or sulfonic acids.
Reduction: : It can act as a reducing agent in organic synthesis.
Substitution: : It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like alkyl halides and aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Alcohols, amines.
Substitution: : Alkylated products, ethers.
Scientific Research Applications
2-Mercaptoethanol-d6 is widely used in scientific research due to its unique properties. It is commonly employed as a reducing agent in organic synthesis, a denaturant in protein studies, and a solvent in NMR spectroscopy. Its deuterated form is particularly useful in NMR studies as it provides clearer and more detailed spectra.
Comparison with Similar Compounds
2-Mercaptoethanol-d6 is similar to other thiol compounds such as cysteine, glutathione, and dithiothreitol (DTT). its deuterated form provides unique advantages in NMR spectroscopy and other applications requiring isotopic labeling.
Similar Compounds
Cysteine: : An amino acid with a thiol group.
Glutathione: : A tripeptide with antioxidant properties.
Dithiothreitol (DTT): : A reducing agent used in biochemistry.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-AFCDONKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746123 | |
Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-37-8 | |
Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203645-37-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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